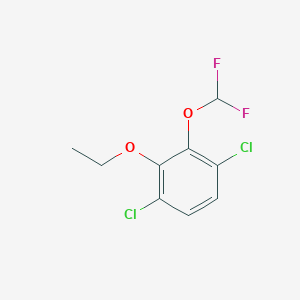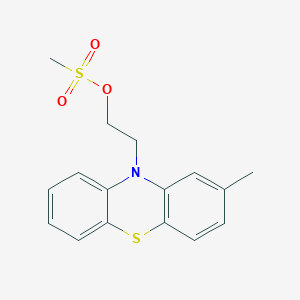
2-Methylphenothiazine-10-ethanol methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenothiazine-10-ethanol methanesulfonate is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
The synthesis of 2-Methylphenothiazine-10-ethanol methanesulfonate typically involves several steps. One common method includes the reaction of 2-methylphenothiazine with ethanol in the presence of a suitable catalyst to form 2-Methylphenothiazine-10-ethanol. This intermediate is then reacted with methanesulfonic acid to produce the final compound, this compound .
Analyse Des Réactions Chimiques
2-Methylphenothiazine-10-ethanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Methylphenothiazine-10-ethanol methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylphenothiazine-10-ethanol methanesulfonate involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
2-Methylphenothiazine-10-ethanol methanesulfonate can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and resulting properties. This uniqueness makes it a valuable compound for specific applications where other phenothiazines may not be as effective .
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
These compounds have been widely studied and used in various applications, but this compound offers distinct advantages in certain contexts.
Propriétés
Numéro CAS |
101976-41-4 |
|---|---|
Formule moléculaire |
C16H17NO3S2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-(2-methylphenothiazin-10-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C16H17NO3S2/c1-12-7-8-16-14(11-12)17(9-10-20-22(2,18)19)13-5-3-4-6-15(13)21-16/h3-8,11H,9-10H2,1-2H3 |
Clé InChI |
XDHZDMADULAEQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



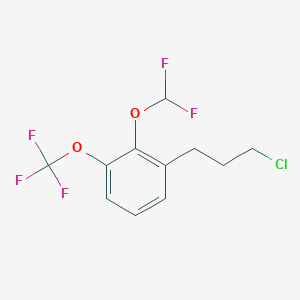
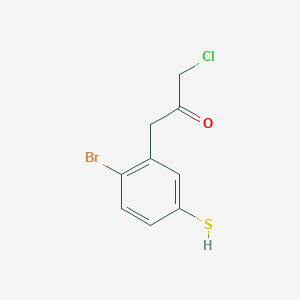
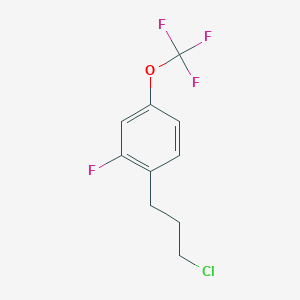
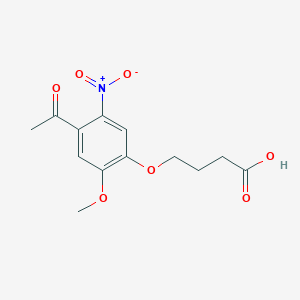
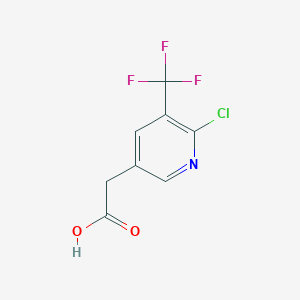

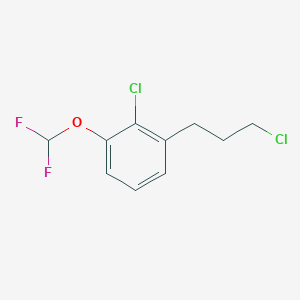
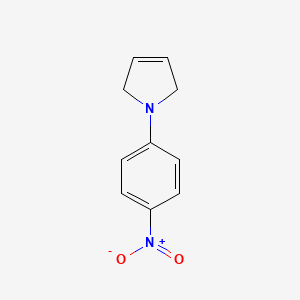

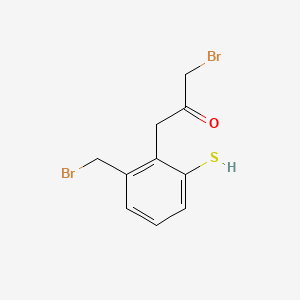
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
